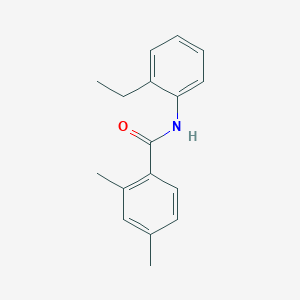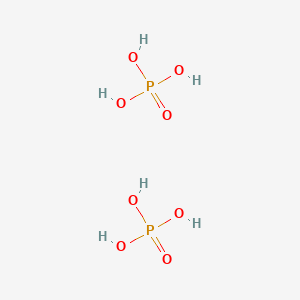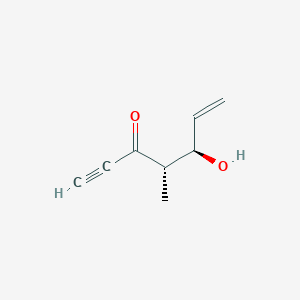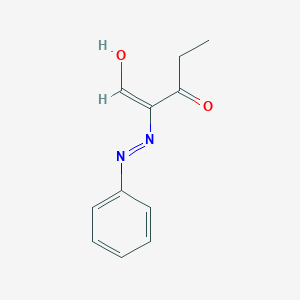
3-Oxo-2-(2-phenylhydrazinylidene)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is an organic compound with the molecular formula C11H12N2O2 It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal typically involves the reaction of 2-oxopentanal with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-oxopentanal and phenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-oxopentanal is added to a solution of phenylhydrazine in the chosen solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Industrial synthesis often involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and automated processes.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(2-phenylhydrazinylidene)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Oxo-2-(2-phenylhydrazinylidene)pentanal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal involves its interaction with molecular targets and pathways. For example, it has been identified as an inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of peptide bonds in bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(phenylhydrazono)butanoic acid: A related compound with similar structural features and biological activities.
2-(2-Phenylhydrazinylidene)alkanoic acids: A class of compounds with variations in the alkanoic acid chain length and substitutions on the phenyl ring.
Uniqueness
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is unique due to its specific structure and reactivity. Its ability to inhibit sortase A transpeptidase sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-1-hydroxy-2-phenyldiazenylpent-1-en-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(15)10(8-14)13-12-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+,13-12? |
InChI Key |
SXPYHUBCSOUTNG-VGJHYKQWSA-N |
Isomeric SMILES |
CCC(=O)/C(=C\O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)C(=CO)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
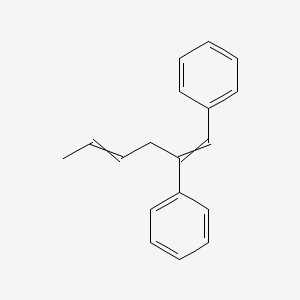
![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
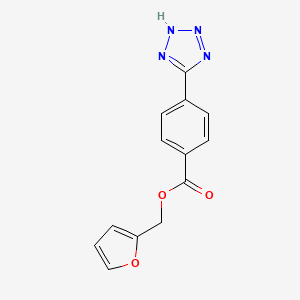

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
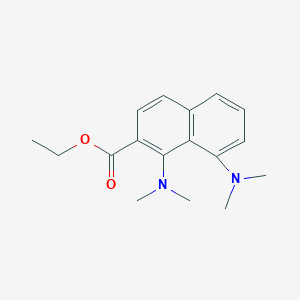
![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
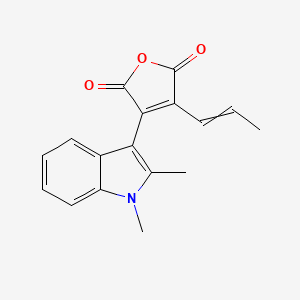
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
